Metamfepramone

Beschreibung

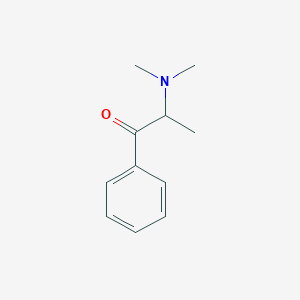

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(dimethylamino)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHMHROOFHVLBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057650 |

Source

|

| Record name | Metamfepramone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15351-09-4 |

Source

|

| Record name | Metamfepramone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15351-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metamfepramone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015351094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metamfepramone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metamfepramone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metamfepramone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAMFEPRAMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04A0P12FH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metamfepramone's Putative Mechanism of Action at the Dopamine Transporter: An In-depth Technical Guide

Executive Summary

Metamfepramone, a synthetic cathinone, is presumed to exert its psychostimulant effects primarily through its interaction with the dopamine transporter (DAT). Based on the pharmacology of structurally related cathinones, this compound is likely to act as a dopamine transporter substrate, leading to both the inhibition of dopamine reuptake and the promotion of non-vesicular dopamine release (efflux). This dual action significantly increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This technical guide synthesizes the current understanding of the mechanism of action of cathinone derivatives at the DAT, providing a framework for understanding the putative actions of this compound.

Core Mechanism of Action at the Dopamine Transporter

The primary molecular target of this compound is the dopamine transporter, a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] The interaction of cathinone derivatives with the DAT can be broadly categorized into two main mechanisms: uptake inhibition and substrate-induced release.

-

Uptake Inhibition: Like cocaine, some cathinones can bind to the DAT and block the reuptake of dopamine, thereby prolonging its presence in the synapse.

-

Substrate-Induced Release (Efflux): Other cathinones, like amphetamine, act as substrates for the DAT. They are transported into the presynaptic neuron by the DAT. Once inside, they disrupt the vesicular storage of dopamine and reverse the direction of the transporter, causing a non-vesicular release of dopamine into the synapse.[2]

Based on its structural similarity to methcathinone, a known DAT substrate, it is highly probable that this compound also functions as a dopamine transporter substrate.

Signaling Pathways and Logical Relationships

The interaction of a cathinone substrate with the dopamine transporter initiates a cascade of events leading to increased synaptic dopamine. The following diagram illustrates this proposed pathway.

Quantitative Data for Structurally Related Cathinones

The following tables summarize quantitative data for methcathinone and other relevant synthetic cathinones from in vitro studies. This data provides a comparative framework for estimating the potential potency of this compound.

Table 1: Dopamine Transporter Binding Affinity (Ki) of Selected Cathinones

| Compound | Ki (nM) at human DAT | Reference |

| Methcathinone | 1300 ± 200 | [3] |

| Mephedrone | 1200 ± 100 | [3] |

| Methylone | 3020 ± 320 | [3] |

| MDPV | 4.3 ± 0.5 | [3] |

| Cocaine | 240 ± 20 | [3] |

Table 2: Dopamine Uptake Inhibition (IC50) of Selected Cathinones

| Compound | IC50 (nM) at human DAT | Reference |

| Methcathinone | 222 ± 25 | [4] |

| Mephedrone | 49.1 | [4] |

| Methylone | 30.3 | [4] |

| MDPV | 4.1 | [4] |

| Cocaine | 211 | [4] |

Table 3: Dopamine Release (EC50) of Selected Cathinones

| Compound | EC50 (nM) for [3H]Dopamine Release | Reference |

| Methcathinone | 150.4 | [4] |

| Mephedrone | 49.1 | [4] |

| Methylone | 69.5 | [4] |

| Amphetamine | 24.5 | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of cathinone derivatives with the dopamine transporter, based on protocols described in the scientific literature.

Radioligand Binding Assay for Dopamine Transporter

This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter.

Protocol Details:

-

Membrane Preparation:

-

HEK-293 cells stably expressing the human dopamine transporter are harvested.

-

Cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and centrifuged again.

-

The final pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl).

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a radioligand that binds to the DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (e.g., a this compound analog).

-

Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

-

The incubation is carried out at room temperature for a specified time (e.g., 2 hours).

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[3]

-

[³H]Dopamine Uptake Inhibition Assay

This assay measures the potency of a compound to inhibit the uptake of dopamine into cells expressing the DAT.

Protocol Details:

-

Cell Preparation:

-

HEK-293 cells expressing the human DAT are cultured in 96-well plates to confluence.

-

-

Uptake Assay:

-

The cell culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound or vehicle.

-

[³H]Dopamine is added to each well to initiate the uptake reaction.

-

The plates are incubated for a defined period (e.g., 10 minutes) at 37°C.

-

Uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

-

The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that produces 50% inhibition of dopamine uptake (IC50) is determined from the dose-response curve.

-

[³H]Dopamine Release Assay

This assay determines the ability of a compound to induce the release of preloaded dopamine from cells expressing the DAT.

Protocol Details:

-

Dopamine Loading:

-

DAT-expressing cells are incubated with [³H]Dopamine for a sufficient time to allow for uptake and intracellular accumulation (e.g., 30 minutes at 37°C).

-

After loading, the cells are washed several times with buffer to remove any remaining extracellular [³H]Dopamine.

-

-

Release Assay:

-

The washed cells are resuspended in fresh buffer.

-

The release experiment is initiated by adding varying concentrations of the test compound or vehicle.

-

Aliquots of the cell suspension (supernatant) are collected at different time points.

-

At the end of the experiment, the cells are lysed to determine the amount of [³H]Dopamine remaining inside.

-

-

Data Analysis:

-

The amount of radioactivity in the collected supernatants and the final cell lysate is measured.

-

The percentage of total [³H]Dopamine released at each time point for each concentration of the test compound is calculated.

-

The effective concentration that produces 50% of the maximal release (EC50) is determined from the dose-response curve.[5]

-

Conclusion

While direct experimental data for this compound is currently lacking, the pharmacological profiles of its close structural analogs, such as methcathinone, strongly suggest that it functions as a dopamine transporter substrate. This implies a dual mechanism of action involving both the inhibition of dopamine reuptake and the induction of dopamine efflux. The quantitative data and experimental protocols provided in this guide, derived from studies on these analogs, offer a robust framework for understanding and investigating the neurochemical properties of this compound and other novel synthetic cathinones. Further research is imperative to definitively characterize the in vitro and in vivo pharmacology of this compound at the dopamine transporter.

References

- 1. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Assessment of the Energetics of Dopamine Translocation by Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

The Neurochemical Profile of N,N-Dimethylcathinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylcathinone (also known as metamfepramone) is a synthetic stimulant of the cathinone class. Its neurochemical profile is characterized by its action as a monoamine transporter inhibitor. Specifically, it functions as a non-releasing uptake inhibitor of norepinephrine (NE) and dopamine (DA). This technical guide provides a comprehensive overview of the neurochemical characteristics of N,N-dimethylcathinone, including its interaction with monoamine transporters, a summary of its known pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action.

Introduction

Synthetic cathinones have emerged as a significant class of new psychoactive substances. Understanding their detailed neurochemical profiles is crucial for predicting their physiological and psychological effects, abuse potential, and for the development of potential therapeutic interventions. N,N-Dimethylcathinone is a member of this class, and its primary mechanism of action is the inhibition of monoamine transporters. Unlike some other cathinones that act as releasing agents, N,N-dimethylcathinone is characterized as a reuptake inhibitor, which has important implications for its pharmacological effects.

Interaction with Monoamine Transporters

The primary molecular targets of N,N-dimethylcathinone are the transporters for the monoamine neurotransmitters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

Mechanism of Action

N,N-Dimethylcathinone is a non-releasing norepinephrine and dopamine uptake inhibitor.[1] This means that it binds to DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters. This action is distinct from that of other cathinone derivatives, such as mephedrone, which are known to act as transporter substrates and induce neurotransmitter release (efflux).[2] The non-releasing inhibitor profile of N,N-dimethylcathinone is more akin to that of pyrovalerone cathinones.[1]

Quantitative Data

Specific inhibitor constant (Ki) or half-maximal inhibitory concentration (IC50) values for N,N-dimethylcathinone at the monoamine transporters are not consistently reported in the readily available scientific literature. One study qualitatively describes it as a weak inhibitor of NET and DAT. While quantitative data for its direct metabolites are available, it is important to note that N,N-dimethylcathinone itself is metabolized to methcathinone and N-methylpseudoephedrine.[3] The pharmacological activity of these metabolites, particularly methcathinone which is a potent monoamine releaser, contributes to the overall effects following administration of N,N-dimethylcathinone.

For comparative purposes, the following table summarizes the known information regarding N,N-dimethylcathinone's interaction with monoamine transporters.

| Target | Interaction Type | Potency (Qualitative) | Quantitative Data (IC50/Ki) |

| Dopamine Transporter (DAT) | Uptake Inhibitor (Non-releasing)[1] | Weak | Not available in cited literature |

| Norepinephrine Transporter (NET) | Uptake Inhibitor (Non-releasing)[1] | Weak | Not available in cited literature |

| Serotonin Transporter (SERT) | Likely weak or no significant interaction | Not specified | Not available in cited literature |

Other Receptor Interactions

Studies on a range of cathinones, including N,N-dimethylcathinone, have shown that they generally do not exhibit relevant binding to other monoamine receptors or the trace amine-associated receptor 1 (TAAR1).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the neurochemical profile of compounds like N,N-dimethylcathinone.

Radioligand Binding Assays for Transporter Affinity (Ki Determination)

This assay determines the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence.

-

Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer, and the protein concentration is determined.

-

-

Binding Assay:

-

In a 96-well plate, cell membranes (typically 5-20 µg of protein) are incubated with varying concentrations of N,N-dimethylcathinone.

-

A specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a concentration close to its Kd value is added to each well.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor (e.g., cocaine for DAT, desipramine for NET, and paroxetine for SERT).

-

The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Data Analysis:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of N,N-dimethylcathinone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosome or Cell-Based Uptake Inhibition Assays (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter or into isolated nerve terminals (synaptosomes).

-

Cell or Synaptosome Preparation:

-

HEK 293 cells stably expressing hDAT, hNET, or hSERT are cultured in multi-well plates.

-

Alternatively, synaptosomes can be prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) of rodents through differential centrifugation of brain homogenates.

-

-

Uptake Assay:

-

The cells or synaptosomes are washed and pre-incubated with varying concentrations of N,N-dimethylcathinone for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Uptake is initiated by the addition of a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration near its Km value.

-

The incubation is allowed to proceed for a short, linear uptake period (e.g., 5-15 minutes).

-

-

Data Analysis:

-

Uptake is terminated by rapid filtration and washing with ice-cold buffer or by centrifugation through a layer of silicone oil.

-

The amount of radioactivity accumulated inside the cells or synaptosomes is measured by liquid scintillation counting.

-

The concentration of N,N-dimethylcathinone that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

-

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of N,N-dimethylcathinone as a dopamine and norepinephrine reuptake inhibitor.

Caption: N,N-Dimethylcathinone inhibits the reuptake of dopamine and norepinephrine.

Experimental Workflow

The following diagram outlines the general workflow for the neurochemical characterization of a novel psychoactive substance like N,N-dimethylcathinone.

Caption: A generalized workflow for characterizing the neurochemical profile of a compound.

Conclusion

N,N-Dimethylcathinone is a synthetic cathinone that functions as a non-releasing uptake inhibitor at the dopamine and norepinephrine transporters. Its pharmacological profile suggests a mechanism of action similar to other reuptake inhibitors, which is distinct from many other abused cathinones that are releasing agents. While specific quantitative data on its binding affinity and uptake inhibition potency are not widely available in the literature, its qualitative profile as a weak DAT and NET inhibitor has been established. Further research is warranted to fully quantify its interaction with monoamine transporters and to understand the contribution of its active metabolites to its overall pharmacological and toxicological effects. The experimental protocols and workflows described herein provide a framework for the continued investigation of N,N-dimethylcathinone and other novel psychoactive substances.

References

- 1. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 8. High affinity ligands for opioid receptors in the picomolar Ki range: Oxygenated N-(2-[1,1′-biphenyl]-4-ylethyl) analogues of 8-CAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of designer cathinones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 15351-09-4 [smolecule.com]

An In-depth Technical Guide to the Synthesis and Characterization of Metamfepramone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Metamfepramone hydrochloride (also known as N,N-dimethylcathinone hydrochloride). The information compiled herein is intended to serve as a valuable resource for professionals engaged in chemical synthesis, drug discovery, and analytical development. This document details a common synthetic route and outlines the analytical techniques used for the structural elucidation and purity assessment of the final compound.

Chemical and Physical Properties

This compound hydrochloride is the salt form of the synthetic stimulant this compound. Key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(dimethylamino)-1-phenylpropan-1-one;hydrochloride | |

| Synonyms | N,N-Dimethylcathinone hydrochloride, Dimethylpropion hydrochloride | [1] |

| Molecular Formula | C₁₁H₁₆ClNO | [2] |

| Molecular Weight | 213.71 g/mol | [3] |

| Melting Point | 197-204 °C | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in water |

Synthesis of this compound Hydrochloride

A prevalent and well-documented method for the synthesis of this compound hydrochloride is the Mannich reaction. This three-component condensation reaction offers a straightforward pathway to the desired product.

Synthesis via Mannich Reaction

The Mannich reaction for the synthesis of this compound hydrochloride involves the reaction of acetophenone, dimethylamine hydrochloride, and paraformaldehyde in an alcoholic solvent, catalyzed by a small amount of strong acid.

Caption: Synthesis pathway of this compound hydrochloride via Mannich reaction.

Experimental Protocol: Mannich Reaction

Materials:

-

Acetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetone

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add acetophenone (0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol).

-

Add 30 mL of 95% ethanol and a catalytic amount of concentrated HCl (0.50 mL).

-

The reaction mixture is refluxed for a period of 3 hours.

-

After reflux, the solution is cooled to room temperature.

-

Acetone (150 mL) is added to the cooled mixture, which is then stored in a refrigerator overnight to facilitate crystallization.

-

The resulting crystalline solid is collected by filtration.

-

The crude product is recrystallized from a mixture of acetone and 95% ethanol to yield purified this compound hydrochloride.

Characterization of this compound Hydrochloride

The structural confirmation and purity of the synthesized this compound hydrochloride are established through a combination of spectroscopic and spectrometric techniques.

Caption: General workflow for the characterization of synthesized this compound hydrochloride.

Spectroscopic and Spectrometric Data

The following tables summarize the key characterization data for this compound. It is important to note that the mass spectral data is for the free base, as the hydrochloride salt would dissociate in the mass spectrometer.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.9-8.0 | m | Aromatic protons (ortho to C=O) |

| ~7.4-7.6 | m | Aromatic protons (meta and para to C=O) |

| ~4.5-4.7 | q | CH |

| ~2.3-2.5 | s | N(CH₃)₂ |

| ~1.4-1.6 | d | CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O |

| ~135 | Aromatic C (quaternary) |

| ~128-133 | Aromatic CH |

| ~65 | CH |

| ~40 | N(CH₃)₂ |

| ~15 | CH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3000-2800 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (ketone) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1200-1000 | C-N stretch |

Mass Spectrometry (MS) Data (for this compound free base)

The mass spectrum of this compound is characterized by several key fragments.

| m/z | Interpretation |

| 177 | Molecular Ion [M]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 72 | [CH(CH₃)N(CH₃)₂]⁺ (Iminium ion) |

References

The Rise and Fall of Metamfepramone: A Technical Review of a Forgotten Appetite Suppressant

For Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Executive Summary

Metamfepramone (N,N-dimethylcathinone), a synthetic stimulant of the phenethylamine and cathinone classes, was investigated in the mid-20th century as a potential therapeutic agent for appetite suppression and hypotension. Despite initial interest, it was never widely marketed and has since been classified as a Schedule I controlled substance in the United States, effectively halting any legitimate clinical development. This in-depth technical guide provides a comprehensive historical and scientific overview of this compound, detailing its pharmacological profile, mechanism of action, synthesis, and the context of its eventual regulatory control. The information presented herein is intended for research and informational purposes, drawing from the limited available scientific literature to construct a cohesive understanding of this compound.

Historical Context and Development

The exploration of this compound as a therapeutic agent occurred within a broader wave of research into amphetamine and its derivatives for various medical applications, including weight management, in the mid-20th century.[1][2][3] The appetite-suppressing effects of stimulants were a key area of interest for pharmaceutical development during this period.[2][4]

This compound, also known as dimethylpropion, was evaluated for its potential as an anorectic and for the treatment of hypotension.[5] However, for reasons that are not extensively documented in readily available literature, it was never widely commercialized for these indications.[5] The landscape of anorectic drug development was historically fraught with challenges, with many compounds being withdrawn due to adverse effects, abuse potential, or limited efficacy.[1][2]

In later years, this compound gained notoriety as a recreational drug.[5] This, coupled with its classification as a positional isomer of the controlled substance mephedrone, led to its placement as a Schedule I drug in the United States, signifying a high potential for abuse and no accepted medical use.[5]

Pharmacological Profile

2.1. Pharmacodynamics: Mechanism of Action

This compound's primary mechanism of action as an appetite suppressant is believed to be its function as a non-releasing norepinephrine and dopamine uptake inhibitor.[6] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), it increases the synaptic concentrations of these neurotransmitters in key brain regions involved in appetite regulation, particularly the hypothalamus.[6][7][8]

The increased availability of norepinephrine and dopamine is thought to modulate the activity of hypothalamic neuronal circuits that control hunger and satiety. Specifically, these catecholamines can influence the activity of pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, which promote satiety, and neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, which stimulate feeding.[9][10]

-

Dopaminergic Pathway: Increased dopamine levels in the hypothalamus can interact with dopamine D2 receptors (D2Rs) on appetite-regulating neurons.[9][10] Activation of D2Rs, which are G protein-coupled receptors associated with the Gαi subunit, leads to the inhibition of adenylyl cyclase.[11] This, in turn, decreases the production of cyclic AMP (cAMP) and reduces the activity of protein kinase A (PKA).[11] The subsequent decrease in the phosphorylation of the CREB transcription factor can lead to a reduction in the expression of orexigenic neuropeptides like NPY and AgRP, thus promoting a state of satiety.[11]

-

Noradrenergic Pathway: Elevated norepinephrine levels can act on α2-adrenergic receptors in the hypothalamus.[7][8] These receptors are also coupled to the Gαi subunit, and their activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[12] This signaling cascade is thought to contribute to the overall anorectic effect by modulating the activity of hypothalamic feeding circuits.[7][8]

2.2. Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans from controlled clinical trials is not available in the public domain. Preclinical studies on related cathinone compounds can offer some insights into expected metabolic pathways. For instance, this compound is known to be metabolized to methcathinone and N-methylpseudoephedrine.[5] The pharmacokinetic profiles of cathinones can vary significantly based on their specific chemical structure, influencing their absorption, distribution, metabolism, and excretion.

Quantitative Data

Due to the limited clinical development of this compound, there is a scarcity of quantitative data from human trials regarding its efficacy and safety as an appetite suppressant. The following table summarizes in vitro data on the interaction of N,N-dimethylcathinone with monoamine transporters, which provides a quantitative basis for its mechanism of action. For comparative context, data on related cathinones are also included where available.

| Compound | Transporter | Assay Type | Result (IC50 in nM) |

| N,N-Dimethylcathinone | NET | Uptake Inhibition | Potent Inhibitor (Specific value not consistently reported) |

| DAT | Uptake Inhibition | Potent Inhibitor (Specific value not consistently reported) | |

| SERT | Uptake Inhibition | Weak Inhibitor | |

| Methedrone | NET | Uptake Inhibition | 130 |

| DAT | Uptake Inhibition | 1,360 | |

| SERT | Uptake Inhibition | 53 | |

| 4-Methylethcathinone (4-MEC) | NET | Uptake Inhibition | 68 |

| DAT | Uptake Inhibition | 133 | |

| SERT | Uptake Inhibition | 83 | |

| Pentedrone | NET | Uptake Inhibition | 28 |

| DAT | Uptake Inhibition | 49 | |

| SERT | Uptake Inhibition | 2,780 |

Data compiled from in vitro studies on human embryonic kidney 293 (HEK 293) cells expressing the respective human monoamine transporters.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experimental procedures relevant to the study of this compound and related compounds. These protocols are generalized based on standard practices in pharmacology and neuroscience research, as specific protocols for this compound are not widely published.

4.1. Synthesis of N,N-Dimethylcathinone Hydrochloride

Method 1: Oxidation of (-)-N-Methylephedrine

-

Materials: (-)-N-Methylephedrine, Sulfuric acid, Sodium dichromate, Diethyl ether, Hydrochloric acid (gas or in a non-polar solvent), Sodium carbonate, Water.

-

Procedure:

-

A solution of (-)-N-Methylephedrine in dilute sulfuric acid is prepared and cooled to 0-5°C in an ice bath.

-

A solution of sodium dichromate in water is added dropwise to the cooled N-methylephedrine solution with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The mixture is then made alkaline by the addition of a saturated sodium carbonate solution.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined ether extracts are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the N,N-dimethylcathinone free base as an oil.

-

The free base is dissolved in a non-polar solvent (e.g., diethyl ether or acetone) and hydrochloric acid (gas or in a non-polar solvent) is added to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with cold solvent, and dried to yield N,N-dimethylcathinone hydrochloride.

-

Method 2: Reaction of α-Bromopropiophenone with Dimethylamine

-

Materials: α-Bromopropiophenone, 40% aqueous Dimethylamine solution, Dichloromethane (DCM), Toluene, 10% Hydrochloric acid, Sodium bicarbonate, Water, Acetone.

-

Procedure:

-

α-Bromopropiophenone is dissolved in dichloromethane.

-

A 40% aqueous solution of dimethylamine is added dropwise to the stirred α-bromopropiophenone solution. The reaction is exothermic and should be controlled.

-

The mixture is stirred for several hours at room temperature.

-

The organic and aqueous layers are separated.

-

The organic layer is washed with water and then with a dilute sodium bicarbonate solution.

-

The organic solvent is removed under reduced pressure.

-

The residue is dissolved in toluene, and the solution is washed with water.

-

The toluene layer is dried, and hydrogen chloride gas is bubbled through the solution to precipitate N,N-dimethylcathinone hydrochloride.

-

The precipitate is collected, washed with acetone, and dried.

-

4.2. In Vitro Monoamine Transporter Interaction Assay

-

Objective: To determine the potency of this compound to inhibit the uptake of norepinephrine and dopamine by their respective transporters.

-

Cell Lines: Human embryonic kidney (HEK 293) cells stably expressing the human norepinephrine transporter (hNET) or the human dopamine transporter (hDAT).

-

Materials: this compound hydrochloride, [³H]-norepinephrine, [³H]-dopamine, appropriate cell culture media and buffers, scintillation fluid, microplate scintillation counter.

-

Procedure:

-

HEK 293 cells expressing hNET or hDAT are cultured to confluency in 96-well plates.

-

The cells are washed with a Krebs-Ringer-HEPES buffer.

-

Cells are pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 10-20 minutes) at 37°C.

-

A fixed concentration of [³H]-norepinephrine or [³H]-dopamine is added to the wells, and the incubation is continued for a short period (e.g., 5-10 minutes) to allow for transporter-mediated uptake.

-

Uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a microplate scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor of the respective transporter (e.g., desipramine for NET, GBR12909 for DAT).

-

The concentration of this compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.

-

Visualizations

Caption: Synthesis of this compound via oxidation of N-Methylephedrine.

Caption: Synthesis of this compound via alkylation of α-Bromopropiophenone.

Caption: Proposed mechanism of this compound's anorectic effect.

Conclusion

This compound represents a chapter in the history of anorectic drug development that ultimately did not lead to a therapeutic product. Its potent inhibition of norepinephrine and dopamine reuptake provides a clear pharmacological basis for its intended appetite-suppressant effects. However, the lack of comprehensive clinical data and its eventual classification as a Schedule I substance have relegated it to a compound of historical and forensic interest. The information compiled in this guide serves to consolidate the available scientific knowledge on this compound for the benefit of researchers and professionals in the field of drug development and pharmacology. Further research into the specific downstream signaling effects of this compound could provide a more complete picture of its neurobiological activity, though such research is constrained by its current legal status.

References

- 1. publish.kne-publishing.com [publish.kne-publishing.com]

- 2. Centrally Acting Drugs for Obesity: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. forhers.com [forhers.com]

- 4. Appetite suppressants. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norepinephrine and the control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α2-Adrenergic Receptors in Hypothalamic Dopaminergic Neurons: Impact on Food Intake and Energy Expenditure [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Dopamine signaling in food addiction: role of dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

Pharmacological Profile of Dimethylpropion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological classification of dimethylpropion (also known as diethylpropion). As a sympathomimetic amine, dimethylpropion functions as a prodrug, with its primary pharmacological activity attributed to its active metabolites. This document details its mechanism of action as a norepinephrine and dopamine reuptake inhibitor, presents available quantitative data on its interaction with monoamine transporters, and outlines typical experimental protocols for assessing its pharmacological effects. Furthermore, this guide includes a visualization of the proposed signaling pathway and a summary of its pharmacokinetic profile to support further research and drug development endeavors.

Introduction

Dimethylpropion is a centrally-acting anorectic agent structurally related to the amphetamines.[1] It is clinically used for the short-term management of obesity, acting as an appetite suppressant.[2] Chemically, it is an aromatic ketone and a tertiary amine.[3] The pharmacological effects of dimethylpropion are primarily mediated by its active metabolites, which modulate the levels of catecholamines in the central nervous system.[4][5][6] Understanding the detailed pharmacological profile of dimethylpropion and its metabolites is crucial for optimizing its therapeutic use and for the development of novel anorectic agents with improved safety and efficacy profiles.

Pharmacological Classification

Dimethylpropion is classified as a sympathomimetic amine and an anorectic agent .[7][8] Due to its chemical structure and mechanism of action, it is also categorized as a central nervous system stimulant.[9] The United States Drug Enforcement Administration (DEA) has classified dimethylpropion as a Schedule IV controlled substance , indicating a low potential for abuse relative to substances in Schedule III.[3]

Mechanism of Action

Dimethylpropion is a prodrug that is extensively metabolized to its active forms.[6] The primary mechanism of action of its active metabolites is the inhibition of the reuptake of norepinephrine and dopamine by their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4][5][10] This leads to an increase in the synaptic concentrations of these neurotransmitters, which is believed to suppress appetite and hunger signals in the brain.[3] The anorectic effect is thought to be secondary to this CNS stimulation rather than a primary effect on appetite itself.[11] While it also affects the serotonin transporter (SERT), its potency is significantly lower compared to its effects on NET and DAT.[5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the active metabolites of dimethylpropion at a presynaptic monoaminergic neuron.

Caption: Signaling pathway of dimethylpropion's active metabolites.

Quantitative Pharmacological Data

The primary active metabolite of dimethylpropion is (+/-)-2-ethylamino-1-phenyl-propan-1-one (ethcathinone). The following table summarizes the available quantitative data for the interaction of this metabolite with monoamine transporters. It is important to note that dimethylpropion itself shows little to no effect on these transporters.[5]

| Active Metabolite | Target | Assay Type | Value | Reference |

| (+/-)-2-ethylamino-1-phenyl-propan-1-one | Norepinephrine Transporter (NET) | Reuptake Inhibition | IC50 = 99 nM | [5] |

| Dopamine Transporter (DAT) | Reuptake Inhibition | IC50 = 1014 nM | [5] | |

| Serotonin Transporter (SERT) | Reuptake Inhibition | IC50 = 2118 nM | [5] |

No specific Ki, Emax, or EC50 values for neurotransmitter release for dimethylpropion or its metabolites were identified in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacological findings. The following sections describe generalized protocols relevant to the study of dimethylpropion's effects on monoamine transporters.

Neurotransmitter Reuptake Inhibition Assay

This protocol outlines a general procedure for determining the in vitro potency of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Objective: To determine the IC50 value of a test compound for the inhibition of radiolabeled neurotransmitter uptake into isolated nerve terminals (synaptosomes).

Materials:

-

Fresh or frozen rat brain tissue (e.g., striatum for dopamine uptake)

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (containing NaCl, KCl, CaCl2, MgSO4, KH2PO4, NaHCO3, and glucose)

-

Radiolabeled neurotransmitter (e.g., [3H]dopamine)

-

Test compound (dimethylpropion metabolite) at various concentrations

-

Known selective reuptake inhibitor (for defining non-specific uptake, e.g., mazindol for DAT)

-

Glass-fiber filters

-

Scintillation fluid and counter

-

Homogenizer

-

Centrifuge

-

Water bath

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

Incubation: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or the reference inhibitor for a defined period (e.g., 10 minutes) at 37°C.

-

Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to the synaptosomal suspension.

-

Uptake Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass-fiber filters.

-

Washing: Rapidly wash the filters with ice-cold buffer to remove unbound radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of the selective inhibitor) from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a neurotransmitter reuptake inhibition assay.

Neurotransmitter Release Assay (Superfusion Method)

This protocol describes a general method for measuring neurotransmitter release from brain slices.

Objective: To measure the effect of a test compound on the basal and stimulated release of a pre-loaded radiolabeled neurotransmitter from brain slices.

Materials:

-

Rat brain slices (e.g., striatal slices)

-

Artificial cerebrospinal fluid (aCSF)

-

Radiolabeled neurotransmitter (e.g., [3H]dopamine)

-

Depolarizing agent (e.g., high potassium concentration in aCSF)

-

Test compound (dimethylpropion metabolite)

-

Superfusion system with fraction collector

-

Scintillation fluid and counter

Procedure:

-

Slice Preparation: Prepare thin brain slices using a vibratome and allow them to recover in oxygenated aCSF.

-

Radiolabeling: Incubate the slices with the radiolabeled neurotransmitter to allow for uptake into nerve terminals.

-

Superfusion: Transfer the slices to the superfusion chambers and perfuse with aCSF at a constant rate.

-

Basal Release: Collect fractions of the superfusate to measure the basal release of the radiolabeled neurotransmitter.

-

Stimulated Release: Induce neurotransmitter release by switching to aCSF containing a high concentration of potassium. Continue to collect fractions.

-

Drug Application: Introduce the test compound into the superfusion medium before and/or during the stimulation period.

-

Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.

-

Data Analysis: Express the release of radioactivity in each fraction as a percentage of the total radioactivity in the tissue at the time of collection. Compare the stimulated release in the presence and absence of the test compound.

Pharmacokinetic Profile

Dimethylpropion is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism. The parent drug has a short half-life, and its pharmacological activity is primarily due to its N-dealkylated and reduced metabolites.[6] These metabolites are also pharmacologically active and have longer half-lives than the parent compound.[11] Excretion occurs mainly through the kidneys.[11]

| Parameter | Dimethylpropion | Active Metabolites (Aminoketones) |

| Absorption | Rapidly absorbed from the GI tract | Formed via extensive metabolism[11] |

| Metabolism | Extensively metabolized via N-dealkylation and reduction[11] | Further metabolized |

| Half-life | Short | 4-6 hours |

| Excretion | Primarily in urine as metabolites[11] | Primarily in urine[11] |

| Protein Binding | Data not available | Data not available |

| Bioavailability | Data not available | Data not available |

Conclusion

Dimethylpropion is a sympathomimetic amine that exerts its anorectic effects through its active metabolites, which act as reuptake inhibitors at norepinephrine and dopamine transporters. The available quantitative data indicate a higher potency for the norepinephrine transporter. This technical guide provides a foundational understanding of the pharmacological classification and mechanism of action of dimethylpropion, supported by available quantitative data and generalized experimental protocols. Further research is warranted to fully elucidate the binding affinities (Ki values) and the efficacy and potency for neurotransmitter release of its various metabolites to better understand its complete pharmacological profile and to guide the development of future therapeutic agents for obesity.

References

- 1. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diethylpropion | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A superfusion system designed to measure release of radiolabeled neurotransmitters on a subsecond time scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The objective and timing of drug disposition studies, appendix III. Diethylpropion and its metabolites in the blood plasma of the human after subcutaneous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of [3H]dopamine uptake into striatal synaptosomes by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uptake and release effects of diethylpropion and its metabolites with biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

In Vitro Receptor Binding Affinity of Metamfepramone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamfepramone, also known as N,N-dimethylcathinone, is a synthetic stimulant belonging to the cathinone class of compounds. Its pharmacological effects are primarily mediated through interactions with monoamine transporters, which are responsible for the reuptake of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft. Understanding the in vitro receptor binding affinity and functional potency of this compound at these transporters is crucial for elucidating its mechanism of action, predicting its psychoactive effects, and assessing its potential for abuse and therapeutic applications. This technical guide provides a comprehensive overview of the in vitro receptor binding profile of this compound, with a focus on its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Quantitative Data Summary

The primary mechanism of action of this compound at the cellular level is the inhibition of monoamine reuptake. The following table summarizes the in vitro inhibitory potency (IC50) of this compound at human monoamine transporters, as determined by neurotransmitter uptake assays.

| Compound | Norepinephrine Transporter (NET) IC50 (μM) | Dopamine Transporter (DAT) IC50 (μM) | Serotonin Transporter (SERT) IC50 (μM) | Reference |

| This compound (N,N-dimethylcathinone) | 7.7 | 5.1 | >10 | [1][2] |

IC50 values represent the concentration of the drug that inhibits 50% of the transporter's uptake of its respective radiolabeled neurotransmitter.

Based on these findings, this compound is characterized as a weak inhibitor of the norepinephrine and dopamine transporters, with negligible activity at the serotonin transporter.[1][2]

Experimental Protocols

The quantitative data presented above are typically generated using standardized in vitro assays. The following sections detail the common methodologies employed for determining the receptor binding affinity and functional inhibition of monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound (in this case, this compound) for a specific receptor or transporter. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the target with high affinity and specificity. The affinity is typically expressed as the inhibition constant (Ki).

a. Membrane Preparation:

-

Human embryonic kidney (HEK-293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured and harvested.

-

The cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes containing the transporters.

-

The membrane pellets are washed and resuspended in an appropriate assay buffer to a specific protein concentration.

b. Competitive Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed to remove any unbound radioligand.

c. Quantification and Data Analysis:

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Neurotransmitter Uptake Inhibition Assays

Neurotransmitter uptake assays measure the functional ability of a compound to inhibit the transport of a neurotransmitter into a cell. This assay provides a direct measure of the compound's potency as a transporter inhibitor.

a. Cell Culture:

-

HEK-293 cells stably expressing the human DAT, NET, or SERT are cultured in multi-well plates.

b. Uptake Assay:

-

The cells are washed and pre-incubated with a buffer solution containing various concentrations of the test compound (this compound).

-

A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is then added to initiate the uptake reaction.

-

The cells are incubated for a short period at a controlled temperature (e.g., room temperature or 37°C) to allow for neurotransmitter uptake.

-

The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

c. Quantification and Data Analysis:

-

The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., cocaine or mazindol).

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake is determined and reported as the IC50 value.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

References

Metabolic Pathways of Metamfepramone in Rat Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Metamfepramone (also known as dimethylcathinone) in rat models. The document outlines the primary biotransformation routes, presents quantitative data from related compounds to serve as a practical example, details experimental protocols for conducting metabolism studies, and includes visualizations of the metabolic pathways and experimental workflows.

Introduction to this compound Metabolism

This compound is a stimulant drug belonging to the phenethylamine and cathinone classes. Understanding its metabolic fate is crucial for pharmacological and toxicological assessments in drug development and for doping control purposes. In vivo studies, particularly in rat models, are fundamental for elucidating the biotransformation pathways and identifying the resulting metabolites. The primary metabolic transformations of this compound involve N-demethylation and reduction of the β-keto group.

Primary Metabolic Pathways

The metabolism of this compound in rats primarily proceeds through two major pathways:

-

N-demethylation: This pathway involves the removal of one of the methyl groups from the nitrogen atom, leading to the formation of methcathinone.

-

β-keto reduction: This pathway involves the reduction of the ketone group on the beta carbon of the propane chain, resulting in the formation of N-methylpseudoephedrine.

These biotransformations are illustrated in the signaling pathway diagram below.

Quantitative Data on Metabolite Formation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma (Oral Administration)

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| This compound | 250 | 0.5 | 850 | 2.5 |

| Methcathinone | 80 | 1.0 | 400 | 4.0 |

| N-methylpseudoephedrine | 50 | 1.5 | 350 | 5.5 |

Disclaimer: The data in Table 1 is hypothetical and for illustrative purposes only.

Table 2: Pharmacokinetic Parameters of Mephedrone in Rat Plasma Following Intravenous and Oral Administration [1]

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2β (h) |

| Intravenous | 10 | - | - | 0.37 |

| Oral | 30 | 11.00 ± 6.93 | 0.43 - 0.93 | - |

| Oral | 60 | 16.00 ± 5.70 | 0.43 - 0.93 | - |

Note: Cmax and Tmax for intravenous administration are not typically reported in the same manner as for oral administration. t1/2β represents the terminal elimination half-life.

Experimental Protocols

This section details a generalized experimental protocol for an in vivo study of this compound metabolism in a rat model, based on common practices for similar compounds.

Animal Model and Husbandry

-

Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to standard chow and water.

-

Acclimatization: A minimum of one week of acclimatization to the facility conditions before the experiment.

Drug Administration

-

Formulation: this compound hydrochloride dissolved in sterile saline (0.9% NaCl).

-

Dose: A range of doses can be used, for example, 5, 10, and 20 mg/kg body weight.

-

Route of Administration: Oral gavage or intraperitoneal injection.

Sample Collection

-

Blood: Serial blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over 24 or 48 hours.

-

Tissue (optional): At the end of the study, animals may be euthanized, and tissues (e.g., liver, kidney, brain) collected for analysis of drug and metabolite distribution.

Sample Preparation and Analysis

-

Plasma/Urine Preparation: Protein precipitation with acetonitrile or solid-phase extraction (SPE) is commonly used to extract the analytes.

-

Analytical Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its metabolites.[1]

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

-

Data Analysis

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.

-

The percentage of each metabolite excreted in urine and feces is determined by quantifying the amounts present in the collected samples.

Visualizations

The following diagrams illustrate the experimental workflow for a typical in vivo metabolism study.

Conclusion

The metabolic landscape of this compound in rat models is characterized by N-demethylation and β-keto reduction, leading to the formation of methcathinone and N-methylpseudoephedrine, respectively. While specific quantitative data for this compound in rats remains to be fully elucidated in publicly accessible literature, the methodologies and expected outcomes can be inferred from studies on analogous compounds. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to conduct further investigations into the pharmacokinetics and metabolism of this compound and other novel psychoactive substances.

References

Structural Relationship Between Metamfepramone and Cathinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the structural and functional relationship between Metamfepramone and its parent compound, cathinone. Both are psychoactive substances belonging to the phenethylamine and cathinone chemical classes. Cathinone is a naturally occurring stimulant found in the leaves of the Catha edulis (khat) plant, while this compound, also known as N,N-dimethylcathinone, is a synthetic derivative. Understanding their structural nuances is critical to elucidating their distinct pharmacological activities and potential for abuse. This document details their chemical properties, pharmacological profiles at monoamine transporters, and the experimental methodologies used for their characterization.

Core Structural Relationship

This compound is a structural derivative of cathinone, meaning it retains the fundamental cathinone backbone. The core structure of cathinone is a phenethylamine skeleton with a ketone group at the beta (β) carbon position. The key structural modification that distinguishes this compound from cathinone lies in the substitution at the amino group (NH2).

-

Cathinone: Possesses a primary amine (an amino group with two hydrogen atoms).

-

This compound: The primary amine of cathinone is dimethylated, meaning both hydrogen atoms on the nitrogen have been replaced by methyl (CH3) groups, forming a tertiary amine.

This N,N-dimethylation significantly alters the molecule's polarity, steric hindrance, and ultimately, its interaction with biological targets.

Physicochemical and Pharmacological Data

The structural modification from a primary amine in cathinone to a tertiary amine in this compound has a pronounced effect on their physicochemical properties and pharmacological activity at monoamine transporters.

| Property | Cathinone | This compound (N,N-dimethylcathinone) |

| Molecular Formula | C₉H₁₁NO | C₁₁H₁₅NO |

| Molar Mass | 149.19 g/mol | 177.24 g/mol |

| Monoamine Transporter Interaction | Releasing Agent | Reuptake Inhibitor (non-releasing) |

| IC₅₀ NET (µM) ¹ | Data not available in comparative study | 0.23 ± 0.05 |

| IC₅₀ DAT (µM) ¹ | Data not available in comparative study | 2.3 ± 0.4 |

| IC₅₀ SERT (µM) ¹ | Data not available in comparative study | > 10 |

¹Data from Simmler et al. (2013).[1] It is important to note that direct comparative IC₅₀ values for cathinone from the same study are not available. Cathinone is primarily characterized as a norepinephrine-dopamine releasing agent.[2]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for both cathinone and this compound involves the modulation of monoamine neurotransmitter systems, specifically those for norepinephrine (NE), dopamine (DA), and to a lesser extent, serotonin (5-HT). However, their modes of interaction with the respective transporters (NET, DAT, and SERT) differ significantly due to their structural differences.

-

Cathinone acts as a substrate for monoamine transporters. This means it is taken up into the presynaptic neuron by the transporters. This process leads to a reversal of the transporter's function, causing the release of monoamine neurotransmitters from the neuron into the synaptic cleft. This mechanism is similar to that of amphetamine.

-

This compound , in contrast, acts as a reuptake inhibitor . It binds to the monoamine transporters but is not transported into the neuron. By blocking the transporters, it prevents the reuptake of monoamine neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their action. A study has shown this compound to be a non-releasing norepinephrine and dopamine uptake inhibitor.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-bromopropiophenone with dimethylamine.

Materials:

-

2-bromopropiophenone

-

Dimethylamine solution (e.g., in ethanol or water)

-

Suitable solvent (e.g., ethanol, acetonitrile)

-

Base (e.g., potassium carbonate, triethylamine) to neutralize the hydrobromic acid formed.

Procedure:

-

Dissolve 2-bromopropiophenone in a suitable solvent in a reaction flask.

-

Add an excess of dimethylamine solution to the flask.

-

Add a base to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period.

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, work up the reaction mixture. This typically involves filtering any solid byproducts, removing the solvent under reduced pressure, and purifying the crude product.

-

Purification can be achieved by methods such as column chromatography or by converting the free base to a salt (e.g., hydrochloride) and recrystallizing it.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Materials:

-

Cell membranes prepared from cells expressing the target monoamine transporter (hDAT, hNET, or hSERT).

-

A specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Test compound (this compound or cathinone).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

These assays measure the functional ability of a compound to inhibit the uptake of neurotransmitters by their transporters.

Materials:

-

Cells stably expressing the target monoamine transporter (hDAT, hNET, or hSERT).

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

-

Test compound (this compound or cathinone).

-

Assay buffer.

-

Scintillation counter.

Procedure:

-

Plate the transporter-expressing cells in multi-well plates.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period to allow for uptake.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined.

Conclusion

The structural relationship between this compound and cathinone is defined by the N,N-dimethylation of the primary amine on the cathinone backbone. This seemingly minor alteration leads to a significant divergence in their pharmacological mechanism of action. While cathinone acts as a monoamine releasing agent, this compound functions as a reuptake inhibitor, particularly for norepinephrine and dopamine. This fundamental difference in their interaction with monoamine transporters underscores the critical role of molecular structure in determining the pharmacological and toxicological profiles of psychoactive substances. The experimental protocols detailed herein provide a framework for the synthesis and functional characterization of these and other cathinone derivatives, which is essential for ongoing research in pharmacology and drug development.

References

Early Physiological Effects of Diethylpropion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylpropion is a sympathomimetic amine belonging to the phenethylamine class of drugs, which has been utilized as a short-term adjunct in the management of exogenous obesity. Its primary physiological effect is appetite suppression, which is achieved through its action on the central nervous system. This technical guide provides an in-depth overview of the early studies that investigated the physiological effects of diethylpropion, focusing on quantitative data, experimental methodologies, and the underlying pharmacological mechanisms.

Core Physiological Effects: Summary of Early Clinical Data

Early clinical investigations into diethylpropion primarily focused on its efficacy as an anorectic agent and its associated physiological changes. The following tables summarize the quantitative data extracted from key studies conducted in the 1970s and early 1980s.

Table 1: Efficacy in Weight Reduction

| Study (Year) | Dosage | Duration | Mean Weight Loss (Drug Group) | Mean Weight Loss (Placebo Group) | Key Findings |

| Carney & Tweddell (1975) | 75 mg (long-acting) | 8 weeks | 11.1 lbs (5.0 kg) | 6.2 lbs (2.8 kg) | Statistically significant greater weight loss with diethylpropion.[1] |

| Bolding (1974) | Not Specified | Not Specified | - | - | Diethylpropion was found to be an effective appetite suppressant.[2] |

| McKay (1973) | Not Specified | Long-term | - | - | Investigated the long-term use of diethylpropion in obesity. |

| Parsons Jr. (1981) | Controlled-release | 12 weeks | 15.9 lbs (7.2 kg) | 10.0 lbs (4.5 kg) | Significantly more weight loss with diethylpropion compared to placebo.[3] |

| Meta-analysis (1965-1983) | Varied | 6 to 52 weeks | 3.0 kg greater than placebo | - | Diethylpropion treatment resulted in an average additional weight loss of 3.0 kg compared to placebo.[4][5] |

Table 2: Cardiovascular and Other Physiological Effects

| Study (Year) | Parameter Measured | Dosage | Duration | Observed Effects |

| Cercato et al. (2009) | Blood Pressure, Pulse Rate, ECG | 50 mg BID | 12 months | No significant differences in blood pressure, pulse rate, or ECG readings were observed.[6] |

| Review (2020) | Blood Pressure, Heart Rate | Not Specified | Not Specified | Associated with decreases in systolic blood pressure and heart rate, and small increases in diastolic blood pressure.[7] |

| General Side Effects | CNS, Cardiovascular | Not Specified | Not Specified | Common side effects include insomnia, dry mouth, dizziness, headache, mild increases in blood pressure, and palpitations.[4] |

Experimental Protocols of Key Early Studies

Detailed methodologies from early clinical trials are crucial for the replication and interpretation of their findings. Below are the experimental protocols for some of the key studies cited.

Carney & Tweddell (1975): Double-Blind Crossover Study

-

Objective: To determine the efficacy of a long-acting form of diethylpropion hydrochloride compared to a placebo for weight loss in obese patients in a general practice setting.

-